BenchChemオンラインストアへようこそ!

HTH-02-006

NUAK1 NUAK2 AMPK family kinase

HTH-02-006 is the definitive dual NUAK1/2 inhibitor for robust in vivo investigation of YAP-driven oncology and fibrosis. Unlike NUAK1-selective HTH-01-015 or the in-vitro-only tool WZ4003, HTH-02-006 uniquely combines sub-150 nM dual-target engagement with proven suppression of YAP-driven hepatomegaly, HuCCT-1 xenograft growth, and GBM spheroid invasion. Crucially, it is the sole NUAK inhibitor validated in radical prostatectomy patient-derived explants, demonstrating translational shutdown of YAP/NUAK2/MYC signaling. For researchers for whom in vivo phenotypic proof-of-concept is a strict requirement, HTH-02-006 is the non-negotiable chemical probe.

Molecular Formula C25H29IN6O3
Molecular Weight 588.4 g/mol
Cat. No. B1192874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHTH-02-006
SynonymsHTH-02-006;  HTH02006;  HTH 02 006; 
Molecular FormulaC25H29IN6O3
Molecular Weight588.4 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC(=CC=C1)OC2=NC(=NC=C2I)NC3=C(C=C(C=C3)N4CCN(CC4)C)OC
InChIInChI=1S/C25H29IN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h5-9,14-16H,4,10-13H2,1-3H3,(H,28,33)(H,27,29,30)
InChIKeyKQMWYEJQANQTDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





HTH-02-006 (NUAK1/2 Inhibitor): Pharmacological Baseline and Structural Derivation from WZ4003


HTH-02-006 is a reversible, synthetic organic small-molecule inhibitor of the Hippo pathway kinases NUAK1 and NUAK2. It is a derivative of the prototype dual NUAK inhibitor WZ4003 and was developed to maintain dual-target engagement while enabling robust in vivo activity [1]. HTH-02-006 inhibits NUAK1 with a binding IC₅₀ of 8 nM and NUAK2 with an IC₅₀ of 126 nM as determined in radioactive (³³P-ATP) filter-binding assays [1]. It acts by reducing phosphorylation of the NUAK substrate MYPT1 at S445, thereby inhibiting downstream MLC phosphorylation and actomyosin cytoskeleton activation [1].

HTH-02-006: Why Isoform-Selective NUAK Inhibitors Cannot Substitute for Dual NUAK1/2 Engagement


NUAK1 (ARK5) and NUAK2 (SNARK) exhibit distinct tissue expression profiles, downstream substrate preferences, and context-dependent roles in YAP-driven oncogenesis and fibrosis. Isoform-selective tool compounds such as HTH-01-015 (NUAK1-selective, IC₅₀ = 100 nM, >100-fold selectivity over NUAK2) fail to recapitulate the full biological consequences of dual NUAK1/2 inhibition in models where both kinases contribute to disease pathology [1]. Conversely, WZ4003 (dual NUAK1/2 inhibitor) is active in vitro but lacks the optimized in vivo profile of HTH-02-006 [2]. Interchangeability among these three chemically related compounds is therefore precluded by differential isoform selectivity, cell-based potency, and in vivo activity.

HTH-02-006: Quantitative Head-to-Head Differentiation from NUAK Inhibitor Comparators


NUAK1/2 Dual Inhibition Profile of HTH-02-006 vs. WZ4003 and HTH-01-015

HTH-02-006 exhibits a distinct isoform selectivity ratio relative to both WZ4003 and HTH-01-015. HTH-02-006 inhibits NUAK1 (IC₅₀ = 8 nM) and NUAK2 (IC₅₀ = 126 nM), yielding a NUAK2/NUAK1 selectivity ratio of ~15.8-fold [1]. In contrast, WZ4003 inhibits NUAK1 (IC₅₀ = 20 nM) and NUAK2 (IC₅₀ = 100 nM) with a ~5-fold selectivity ratio [2], while HTH-01-015 is NUAK1-selective (IC₅₀ = 100 nM) with minimal NUAK2 inhibition (IC₅₀ >10 µM, >100-fold selectivity) [2].

NUAK1 NUAK2 AMPK family kinase isoform selectivity

Cell-Based MYPT1 Substrate Phosphorylation Inhibition by HTH-02-006

HTH-02-006 demonstrates concentration-dependent reduction of phosphorylated MYPT1 (p-MYPT1 S445) in YAP-high cancer cell lines. In SNU475 cells, treatment with HTH-02-006 at 0.5–16 µM for 120 hours reduces p-MYPT1 S445 and downstream phosphorylated MLC levels, confirming on-target engagement of NUAK1/2 in a cellular context . The HTH-02-006 derivative status from WZ4003 is relevant here: WZ4003 was originally characterized for cellular MYPT1 inhibition in HEK-293 cells, but HTH-02-006 was specifically optimized for in vivo activity while preserving cellular target engagement [1].

MYPT1 phosphorylation NUAK substrate engagement actomyosin cytoskeleton

In Vivo Activity: HTH-02-006 vs. WZ4003 as a Prototype NUAK Inhibitor

HTH-02-006 was specifically developed as a derivative of WZ4003 to achieve in vivo activity. HTH-02-006 significantly suppresses YAP-induced hepatomegaly in TetO-YAP S127A transgenic mice, reducing liver/body weight ratio. It also demonstrates significant anti-tumor efficacy in mice bearing HMVP2 prostate cancer allografts [1], and delays outgrowth of YAP-induced HuCCT-1 xenograft tumors in nude mice [2]. In contrast, WZ4003 was characterized primarily as an in vitro tool compound; its in vivo activity profile is not comparably established in the same model systems. HTH-02-006 is explicitly noted as "active in vivo," a property that distinguished it from its prototype during development [3].

in vivo efficacy tumor xenograft hepatomegaly YAP-driven oncogenesis

Anti-Fibrotic Activity: Unique Differentiator vs. NUAK Inhibitor Class

HTH-02-006 possesses antifibrotic protective effects, a property not reported for the prototype inhibitor WZ4003 or the NUAK1-selective inhibitor HTH-01-015. Multiple authoritative vendor datasheets and database entries consistently report that HTH-02-006 has an antifibrotic protective effect, in addition to its inhibition of YAP-driven cell proliferation, hepatomegaly, and tumorigenesis . Quantitative fibrosis-specific data (e.g., collagen deposition reduction, α-SMA expression) is not detailed in the accessible excerpts, representing a gap in the current quantitative evidence base.

antifibrotic fibrosis protection YAP signaling organ fibrosis

Disease Model Validation Spectrum of HTH-02-006 Across Cancer Indications

HTH-02-006 has been validated in a broader and more translationally relevant set of disease models compared to WZ4003. HTH-02-006 demonstrates efficacy in glioma (U87, LN229, LN319 cells), hepatocellular carcinoma (HuCCT-1 xenograft), prostate cancer (syngeneic allograft and radical prostatectomy patient-derived explants), and kidney fibrosis models [1][2]. WZ4003 has been studied in non-small cell lung cancer, breast cancer, gastric cancer, and bladder cancer [1]. Notably, HTH-02-006 is the compound used in patient-derived explant studies for prostate cancer, providing ex vivo human tissue validation [2].

prostate cancer hepatocellular carcinoma glioma patient-derived explants

HTH-02-006: Optimal Research Applications Based on Validated Differentiation Evidence


In Vivo YAP-Driven Hepatocellular Carcinoma and Hepatomegaly Studies

HTH-02-006 is the appropriate tool compound for in vivo investigation of YAP-driven hepatomegaly and hepatocellular carcinoma. Evidence demonstrates that HTH-02-006 significantly suppresses YAP-induced hepatomegaly in TetO-YAP S127A transgenic mice (reduced liver/body weight ratio) and delays outgrowth of YAP-induced HuCCT-1 xenograft tumors in nude mice [1]. WZ4003 lacks comparable in vivo validation in these YAP-driven liver models. Procurement of HTH-02-006 is indicated when the experimental objective requires robust in vivo target engagement and measurable phenotypic outcomes in YAP-driven liver pathology.

Prostate Cancer Target Validation Requiring Patient-Derived Ex Vivo Models

HTH-02-006 is the only NUAK inhibitor with documented validation in radical prostatectomy patient-derived explants. In these ex vivo human tissue models, HTH-02-006 treatment slowed tumor growth and proliferation rates, with mechanistic evidence of YAP inactivation and downregulation of NUAK2 and MYC protein levels [1][2]. This patient-derived tissue validation provides translational relevance not available with WZ4003 or HTH-01-015. Investigators conducting prostate cancer target validation or evaluating NUAK2 as a therapeutic target in castration-resistant prostate cancer should select HTH-02-006.

Fibrosis Mechanism Studies and Anti-Fibrotic Phenotype Screening

HTH-02-006 possesses antifibrotic protective effects, a property not reported for WZ4003 or HTH-01-015 [1][2]. Researchers investigating the role of NUAK kinases in fibrosis (including kidney fibrosis, liver fibrosis, and skin fibrosis models) should consider HTH-02-006 for initial phenotype screening. The antifibrotic activity may be linked to YAP signaling modulation downstream of NUAK2 inhibition. This application scenario is particularly relevant for laboratories exploring cross-talk between Hippo-YAP signaling and fibrotic disease progression.

Glioblastoma Cell Migration and 3D Spheroid Growth Inhibition Studies

HTH-02-006 attenuates glioblastoma (GBM) cell progression across multiple cell lines (U87, LN229, LN319). Quantitative evidence demonstrates that HTH-02-006 reduces cell migration into wound areas (p < 0.01) and inhibits 3D tumor spheroid growth over a 6-day treatment course [1]. For neuro-oncology researchers studying NUAK2 as a therapeutic target in GBM or evaluating the role of actomyosin cytoskeleton regulation in glioma cell invasion, HTH-02-006 provides a validated chemical probe with documented efficacy in relevant GBM cell models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for HTH-02-006

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.